molecular formula C13H18INO B5112524 1-[3-(4-iodophenoxy)propyl]pyrrolidine

1-[3-(4-iodophenoxy)propyl]pyrrolidine

Cat. No. B5112524
M. Wt: 331.19 g/mol
InChI Key: PUTMAMYIBZIZPO-UHFFFAOYSA-N
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Patent
US07528262B2

Procedure details

4-Iodophenol (2.2 g, 10 mmol) was dissolved in N,N-dimethylformamide (30 mL) under N2, and sodium hydride (0.48 g, 60% dispersion in mineral oil, 12 mmol) was added in portions. 1-(3-Chloropropyl)pyrrolidine (1.77 g, 12 mmol) and sodium iodide (1.8 g, 12 mmol) were added, and the reaction mixture was stirred at 70° C. overnight. The reaction mixture was diluted with ethyl acetate and washed with water. The ethyl acetate solution was washed with 1 N HCl (2×). The acidic extracts were made basic with 2 N NaOH, then were extracted with ethyl acetate (2×). All ethyl acetate extracts were combined, dried over MgSO4 and concentrated to give a yellow oil, 2.98 g (90% crude yield). LC-MS (C13H18INO calc'd 331) m/z 332 (M+H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.77 g
Type
reactant
Reaction Step Three
Quantity
1.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
C13H18INO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[H-].[Na+].Cl[CH2:12][CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1.[I-].[Na+]>CN(C)C=O.C(OCC)(=O)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH2:13][CH2:14][N:15]2[CH2:19][CH2:18][CH2:17][CH2:16]2)=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.77 g
Type
reactant
Smiles
ClCCCN1CCCC1
Name
Quantity
1.8 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
C13H18INO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
The ethyl acetate solution was washed with 1 N HCl (2×)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil, 2.98 g (90% crude yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC1=CC=C(OCCCN2CCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.